molecular formula C19H19N3O B2844971 3-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide CAS No. 1797023-56-3

3-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2844971
CAS No.: 1797023-56-3
M. Wt: 305.381
InChI Key: YBLPPOBRBHQDBB-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide” contains several functional groups including a cyano group (-CN), an amide group (CONH2), a phenyl group (C6H5), and a pyrrolidine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through acylation reactions or cyanoacetylation of amines . The pyrrolidine ring could be constructed from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the phenyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the cyano and amide groups. These groups are known to participate in a variety of chemical reactions .

Scientific Research Applications

Chemical Synthesis and Sensing Applications

  • Colorimetric Sensing of Fluoride Anions : A series of benzamide derivatives, including compounds structurally related to "3-cyano-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide," have been synthesized and studied for their solid-state properties and potential in colorimetric sensing of fluoride anions. One compound exhibited a significant color transition in response to fluoride anion, demonstrating its utility in naked-eye detection of fluoride in solution (Younes et al., 2020).

Pharmacological Research

  • Discovery of PARP Inhibitors for Cancer Treatment : Cyclic amine-containing benzimidazole carboxamide PARP inhibitors, sharing structural features with "this compound," have shown excellent potency against PARP enzymes and cellular potency, leading to the development of ABT-888 (veliparib), which is in clinical trials for cancer treatment (Penning et al., 2009).

Neuroleptic Properties

  • Neuroleptic and Antidopaminergic Activity : Studies on benzamide derivatives closely related to the queried compound have revealed potent and long-lasting inhibitory effects on apomorphine-induced behaviors and selective antidopaminergic activity, highlighting their potential as neuroleptic drugs with fewer side effects (Usuda et al., 2004).

Polymer Science

  • Polymer Synthesis : Research has also delved into the synthesis of polymers from monomers structurally similar to "this compound," demonstrating the versatility of these compounds in creating materials with potentially useful properties, such as high thermal stability and solubility in polar organic solvents (Neuhaus & Ritter, 2015).

Future Directions

Future research could focus on exploring the potential biological activity of this compound, given the presence of the pyrrolidine ring which is often found in biologically active compounds . Additionally, further studies could investigate the synthesis and reactivity of this compound to expand its potential applications.

Properties

IUPAC Name

3-cyano-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-13-15-6-4-7-16(12-15)19(23)21-14-18-10-5-11-22(18)17-8-2-1-3-9-17/h1-4,6-9,12,18H,5,10-11,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLPPOBRBHQDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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